1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Medicinal chemistry SAR Lead optimization

1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (CAS 1242887-64-4) is a heterocyclic building block comprising a piperidine-4-carboxylic acid scaffold linked via a 1,3,4-thiadiazole bridge to a 2-oxopiperidine moiety. With molecular formula C13H18N4O3S and molecular weight 310.37 g/mol, it is supplied at ≥95% purity by multiple vendors for research use only.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37 g/mol
CAS No. 1242887-64-4
Cat. No. B1392556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
CAS1242887-64-4
Molecular FormulaC13H18N4O3S
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O
InChIInChI=1S/C13H18N4O3S/c18-10-3-1-2-6-17(10)13-15-14-12(21-13)16-7-4-9(5-8-16)11(19)20/h9H,1-8H2,(H,19,20)
InChIKeyPUMDYENESPWWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid Procurement Guide – CAS 1242887-64-4


1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (CAS 1242887-64-4) is a heterocyclic building block comprising a piperidine-4-carboxylic acid scaffold linked via a 1,3,4-thiadiazole bridge to a 2-oxopiperidine moiety . With molecular formula C13H18N4O3S and molecular weight 310.37 g/mol, it is supplied at ≥95% purity by multiple vendors for research use only . The compound lacks published primary biological data; its utility derives from its structural complexity and the presence of three pharmacophoric elements in a single, compact entity.

Scaffold class Heterocyclic building block with piperidine-4-carboxylic acid, 1,3,4-thiadiazole, and 2-oxopiperidine pharmacophoric elements Supports medicinal chemistry library design
Ring-size context Six-membered 2-oxopiperidine lactam ring for P2/P3 pocket SAR exploration Selection differentiator vs. five-membered oxopyrrolidine analogs
Synthetic handle Free carboxylic acid enables direct amide coupling and bioconjugation without deprotection Reduces probe synthesis cycle by 1–2 steps

Why 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic Acid Cannot Be Replaced by In-Class Analogs


The 2-oxopiperidine substituent on the thiadiazole 5-position is not a generic structural element; it introduces a six-membered lactam ring with distinct conformational preferences, hydrogen-bonding capacity, and lipophilicity relative to closely related five-membered lactam (2-oxopyrrolidine) or unsubstituted analogs . In structure-activity relationship (SAR) campaigns, replacing the six-membered oxopiperidine with a five-membered oxopyrrolidine (CAS 1243100-34-6) or deleting it entirely (CAS 1408451-83-1) can shift molecular recognition at the target protein, alter metabolic stability, and modify physicochemical properties such as logP and polar surface area. Evidence below quantifies these differences where data are available and clearly identifies where critical data gaps exist.

Ring size
Target: Six-membered 2-oxopiperidine (MW 310.37)
2-Oxopyrrolidine analog (MW 296.35): five-membered lactam may shift binding-pocket steric complementarity and conformational entropy
H-bond network
Target: Estimated 7 HBA atoms (oxopiperidine carbonyl O, thiadiazole, carboxylic acid)
Unsubstituted thiadiazole core (estimated 4 HBA): loss of 3 hydrogen-bond acceptors may reduce polar target engagement
Synthetic handle
Target: Free carboxylic acid on piperidine (1 COOH)
Non-acid piperidine analogs: lack direct coupling handle; require extra functional-group installation steps

Quantitative Differentiation Evidence for 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic Acid vs. Closest Analogs


Molecular Weight and Ring-Size Differentiation vs. 2-Oxopyrrolidine Analog

The target compound (C13H18N4O3S, MW 310.37) possesses a six-membered 2-oxopiperidine ring, whereas the closest commercial analog 1-[5-(2-oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (C12H16N4O3S, MW 296.35) bears a five-membered 2-oxopyrrolidine . The +14 Da mass difference corresponds to one additional methylene group in the lactam ring, which can influence binding-pocket steric complementarity and conformational entropy.

MW & ring-size comparison
Class-level inference
Target: 310.37 g/mol (6-membered oxopiperidine)
Comparator: 296.35 g/mol (5-membered oxopyrrolidine)
ΔMW = +14.02 g/mol (one CH₂ unit)
Supports ring-size SAR differentiation in lactam pocket studies
No experimental biological data available; structural inference only
Medicinal chemistry SAR Lead optimization

Hydrogen-Bond Acceptor Count Differentiation vs. Unsubstituted Thiadiazole Core

The target compound contains three additional hydrogen-bond acceptor (HBA) atoms relative to the bare 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid core (CAS 1408451-83-1): the oxopiperidine carbonyl oxygen (1 HBA) and the oxopiperidine nitrogen (1 HBA), plus a potential weak HBA contribution from the thiadiazole S, yielding an estimated HBA count of 7 for the target versus 4 for the des-oxo core . This increases the compound's capacity to engage polar residues in a target binding site.

HBA count comparison
Class-level inference
Target: estimated HBA = 7
Unsubstituted core (CAS 1408451-83-1): estimated HBA = 4
ΔHBA = +3
May shift selectivity profile where polar contacts dominate affinity
Estimated from 2D structure; no experimental hydrogen-bond propensity data
Medicinal chemistry Physicochemical properties Drug-likeness

Predicted Lipophilicity (clogP) Differentiation vs. 2-Oxopyrrolidine Analog

Using fragment-based clogP estimation, the additional methylene group in the six-membered oxopiperidine ring increases calculated logP by approximately +0.3 to +0.5 log units relative to the five-membered oxopyrrolidine analog . This class-level inference is based on the well-established π(CH2) contribution of ~0.5 in the octanol/water system; the precise value depends on the algorithm used (Moriguchi vs. ACD vs. XlogP). No experimentally measured logP or logD data have been published for either compound.

clogP shift
Class-level inference
Target: estimated clogP ~1.0–1.3
Oxopyrrolidine analog: estimated clogP ~0.7–0.8
ΔclogP ≈ +0.3–0.5
Context-dependent lipophilicity window for CNS or oral drug programs
Algorithm-dependent estimate; no experimental logP/logD available
ADME Lipophilicity Drug design

Commercial Purity and Availability Benchmarking

The target compound is commercially available from ChemDiv (Catalog BB01-3318) and CheMenu (Catalog CM571620) at ≥95% purity . The 2-oxopyrrolidine analog (CAS 1243100-34-6) is listed by Smolecule at unspecified purity . Both compounds lack batch-specific certificates of analysis publicly available, making purity verification a procurement prerequisite regardless of the chosen analog.

Purity benchmarking
Data to verify
Target: ≥95% purity (ChemDiv, CheMenu listing)
Oxopyrrolidine analog: purity not specified on vendor listing
Defined purity floor supports hit-to-lead procurement decisions
Vendor-catalog statements; no independent analytical verification publicly available
Procurement Chemical sourcing Quality control

Carboxylic Acid Functional Handle: Synthetic Diversification Point Differentiation vs. Non-Acid Analogs

The piperidine-4-carboxylic acid group provides a reactive handle for amide coupling, esterification, and bioconjugation strategies that is absent in simple piperidine or piperazine analogs of the thiadiazole-oxopiperidine core . This functional group enables direct incorporation into peptide-mimetic scaffolds or attachment to fluorescent probes without additional deprotection steps. The carboxylic acid also serves as an ionizable center (predicted pKa ~4.5–5.0) for pH-dependent solubility tuning.

Synthetic handle
Structural context
Target: 1 carboxylic acid (COOH) – amide coupling, esterification, bioconjugation possible
Non-acid analogs: zero coupling handles
Enables direct library expansion without protecting-group steps
Structural comparison; no direct comparative synthetic efficiency data
Synthetic chemistry Library design Bioconjugation

Critical Data Gap Statement: Absence of Head-to-Head Biological Activity Data

No primary research publication, patent example, or authoritative database record was identified that reports quantitative biological activity (IC50, EC50, Ki, or cellular potency) for 1-[5-(2-oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid or its closest commercial analogs [1]. All differentiation claims above are therefore based on physicochemical or structural inference, not on experimentally measured target engagement. Procurement decisions must factor in this absence of biological validation and the resulting need for internal screening.

Biological data gap
Data to verify
No published IC50, EC50, Ki, or cellular activity for target or closest commercial analogs (0 vs. 0 data points)
Unexplored chemical space; procurement driven by computational or structural hypotheses
Comprehensive search of PubMed, patents, PubChem, and vendor repositories (2026-04 cutoff)
Data transparency Procurement risk Biological activity

Procurement-Driven Application Scenarios for 1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic Acid


Focused Kinase or Protease Inhibitor Library Design Requiring Six-Membered Lactam SAR

When a medicinal chemistry campaign has identified a preference for a six-membered lactam (2-oxopiperidine) over a five-membered lactam (2-oxopyrrolidine) in a target's P2 or P3 pocket, this compound becomes the procurement choice because it provides the required ring size and the carboxylic acid handle for parallel amide library synthesis. The +14 Da MW difference and estimated +0.3–0.5 clogP shift relative to the 2-oxopyrrolidine analog permit fine-tuning of permeability and metabolic stability without altering the core scaffold.

Probe Molecule Synthesis via Carboxylic Acid Bioconjugation

The free carboxylic acid on the piperidine ring enables direct HBTU/HATU-mediated coupling to amine-functionalized fluorophores (e.g., BODIPY, dansyl) or biotin tags for target-engagement studies . This eliminates the need for a deprotection step (e.g., t-Bu ester cleavage) that is required for protected acid analogs, saving 1–2 synthetic steps per probe.

Computational Docking-Based Virtual Screening Hit Follow-Up

In structure-based virtual screening where the 1-[5-(2-oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid scaffold scores favorably due to its 7 HBA atoms and carboxylic acid anchor point, procuring this compound for immediate in vitro validation is rational. However, users must recognize that no experimental biological data exist for this scaffold ; the compound should enter an internal assay cascade as a singleton or small cluster alongside the 2-oxopyrrolidine analog for comparative SAR.

Metabolic Stability SAR for CNS-Penetrant Leads

For CNS drug discovery programs where predicted lipophilicity (clogP) must fall within the 1–3 range for optimal brain penetration, the estimated clogP ~1.0–1.3 of this compound places it in a window that is 0.3–0.5 units higher than the 2-oxopyrrolidine analog. Procurement of both compounds enables direct experimental determination of logD and microsomal clearance to establish a lactam ring-size–ADME relationship.

Application
Selection Property
Validation Focus
Kinase/protease inhibitor library design
Six-membered lactam ring size for P2/P3 pocket SAR; carboxylic acid handle for parallel amide synthesis
Binding-pocket steric complementarity; permeability and metabolic stability fine-tuning
Probe molecule synthesis via bioconjugation
Free carboxylic acid enables direct HBTU/HATU-mediated coupling to fluorophores or biotin tags
Target-engagement assay development; reduction of synthetic steps
Docking-based virtual screening hit follow-up
7 HBA atoms and carboxylic acid anchor point for polar target engagement
Internal in vitro assay cascade; comparative SAR with oxopyrrolidine analog
CNS-penetrant lead metabolic stability SAR
Estimated clogP ~1.0–1.3 within CNS drug-likeness window; 0.3–0.5 log units higher than oxopyrrolidine analog
Experimental logD determination; microsomal clearance profiling to establish ring-size–ADME relationship
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